molecular formula C7H6F3NO B13605297 N-(3,4,5-Trifluorobenzyl)hydroxylamine

N-(3,4,5-Trifluorobenzyl)hydroxylamine

Cat. No.: B13605297
M. Wt: 177.12 g/mol
InChI Key: FAGRVXDOAIRVSY-UHFFFAOYSA-N
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Description

N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The hydroxylamine group can participate in redox reactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]-benzamide
  • N-(3,4,5-Trifluorophenyl)acetamide
  • N-[(3,4,5-trifluorophenyl)methylidene]hydroxylamine

Uniqueness

N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine is unique due to the presence of both trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H6F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-2,11-12H,3H2

InChI Key

FAGRVXDOAIRVSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CNO

Origin of Product

United States

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